
N,N,N',N'-Tetramethyl-N'',N''-diethylguanidinium trimethyldifluorosilikonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate is a complex organic compound with unique properties and applications. This compound is characterized by its guanidinium core, which is substituted with tetramethyl and diethyl groups, and is paired with a trimethyldifluorosilikonate anion. The presence of these groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate typically involves the following steps:
Formation of the Guanidinium Core: The guanidinium core can be synthesized by reacting diethylamine with tetramethylguanidine under controlled conditions.
Substitution Reactions: The tetramethyl and diethyl groups are introduced through substitution reactions, where appropriate alkylating agents are used.
Formation of the Trimethyldifluorosilikonate Anion: This anion is formed by reacting trimethylsilyl fluoride with a suitable fluoride source under anhydrous conditions.
Combination of Cation and Anion: The final step involves combining the guanidinium cation with the trimethyldifluorosilikonate anion to form the desired compound.
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted products with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, such as advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate involves its interaction with specific molecular targets. The guanidinium core can interact with negatively charged sites on biomolecules, while the trimethyldifluorosilikonate anion can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A related compound with a simpler structure, used as a ligand in coordination chemistry.
N,N-Diethyl-N’,N’-dimethylguanidine: Another guanidine derivative with different alkyl groups, used in various chemical applications.
Uniqueness
N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate is unique due to its specific combination of tetramethyl and diethyl groups on the guanidinium core, paired with the trimethyldifluorosilikonate anion. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
479024-65-2 |
|---|---|
Molekularformel |
C12H31F2N3Si |
Molekulargewicht |
283.48 g/mol |
IUPAC-Name |
[diethylamino(dimethylamino)methylidene]-dimethylazanium;difluoro(trimethyl)silanuide |
InChI |
InChI=1S/C9H22N3.C3H9F2Si/c1-7-12(8-2)9(10(3)4)11(5)6;1-6(2,3,4)5/h7-8H2,1-6H3;1-3H3/q+1;-1 |
InChI-Schlüssel |
SMPIVFQBRJSGMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=[N+](C)C)N(C)C.C[Si-](C)(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





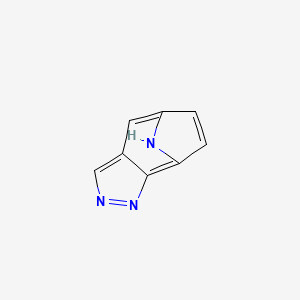
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
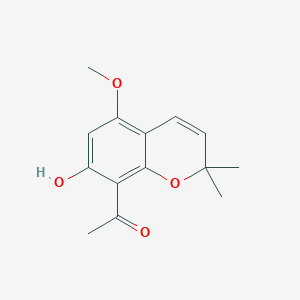
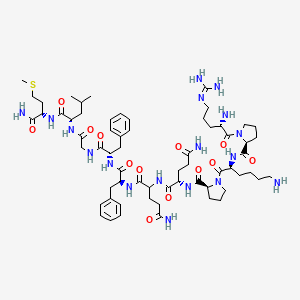
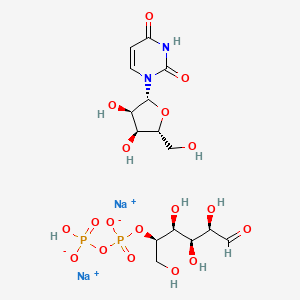
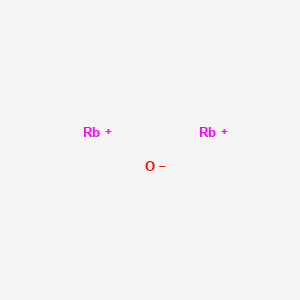
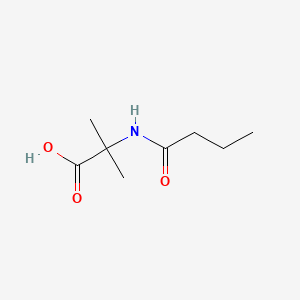
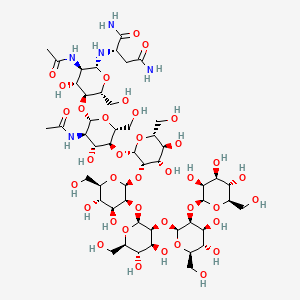
![4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)](/img/structure/B13834206.png)
